molecular formula C6H12ClF2NO2 B13471773 2-Amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride

2-Amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride

Katalognummer: B13471773
Molekulargewicht: 203.61 g/mol
InChI-Schlüssel: FGUILUYHSKQLBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride is a fluorinated amino acid derivative. This compound is of interest due to its unique chemical structure, which includes both amino and fluorinated groups. These features make it a valuable building block in organic synthesis and a potential candidate for various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific fluorinating agents and catalysts to achieve the desired selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the hydrochloride salt form of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include fluorinating agents, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can produce different amino acid analogs .

Wissenschaftliche Forschungsanwendungen

2-Amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The fluorinated groups can enhance the compound’s stability and bioavailability, while the amino group can participate in various biochemical reactions. These interactions can lead to changes in enzyme activity, metabolic pathways, and other biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-5-fluoropentanoic acid
  • 4-Fluoromethyl-2-aminopentanoic acid
  • 5-Fluoro-4-(fluoromethyl)pentanoic acid

Uniqueness

2-Amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride is unique due to its specific combination of fluorinated and amino groups. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for diverse applications .

Eigenschaften

Molekularformel

C6H12ClF2NO2

Molekulargewicht

203.61 g/mol

IUPAC-Name

2-amino-5-fluoro-4-(fluoromethyl)pentanoic acid;hydrochloride

InChI

InChI=1S/C6H11F2NO2.ClH/c7-2-4(3-8)1-5(9)6(10)11;/h4-5H,1-3,9H2,(H,10,11);1H

InChI-Schlüssel

FGUILUYHSKQLBE-UHFFFAOYSA-N

Kanonische SMILES

C(C(CF)CF)C(C(=O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.